molecular formula C8H6FN3S B13699288 4-(6-Fluoro-2-pyridyl)thiazol-2-amine

4-(6-Fluoro-2-pyridyl)thiazol-2-amine

Cat. No.: B13699288
M. Wt: 195.22 g/mol
InChI Key: BFAWGHAEPWVHLU-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) and Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The thiazole ring, a five-membered aromatic ring containing both a sulfur and a nitrogen atom, is a privileged scaffold in medicinal chemistry. It is a key structural component in numerous pharmacologically important molecules. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, and this scaffold is present in many commercial drugs. nih.gov Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in drug design. It is one of the most common heterocyclic structures found in FDA-approved drugs and is present in natural alkaloids and essential vitamins like B3 (niacin) and B6 (pyridoxin). nih.gov

The combination of these two scaffolds into a single molecule, creating a pyridyl-thiazole hybrid, has attracted significant attention from researchers. These hybrid molecules have been investigated for a range of therapeutic applications, including potential anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. nih.govnih.govmdpi.com The unique electronic and structural properties of the joined rings allow for diverse interactions with biological targets.

Historical Development and Academic Interest in Related Heterocyclic Amine Derivatives

The field of heterocyclic chemistry began to blossom in the 1800s, concurrent with the broader development of organic chemistry. Early milestones included the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) in 1832. The discovery of pyrrole (B145914) in 1834 by the dry distillation of bones was another key event. A significant leap forward occurred in 1951 with the elucidation of the roles of the heterocyclic purines and pyrimidines in the genetic code, cementing the biological importance of this class of compounds.

Heterocyclic aromatic amines (HAAs), specifically, have a long history of academic and industrial interest. Initially, aromatic amines were crucial in the production of synthetic dyes. acs.org Over time, research revealed their diverse roles in biological systems and as potential carcinogens formed during the high-temperature cooking of meats or the combustion of tobacco. acs.org This dual nature—as both essential biological components and potential toxins—has fueled extensive research into their synthesis, properties, and biological activities. The 2-aminothiazole (B372263) moiety, in particular, is a cornerstone for synthesizing a multitude of compounds, including sulfur drugs, biocides, and intermediates for antibiotics. nih.gov

Rationale for Focused Academic Investigation of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine

The specific academic focus on this compound stems from a confluence of strategic drug design principles. The core structure, 2-amino-4-(pyridyl)thiazole, is a highly promising scaffold for developing new therapeutic agents. Research has demonstrated that derivatives of this scaffold possess potent antimycobacterial and antiplasmodial (antimalarial) activities. nih.gov Furthermore, closely related structures have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets for anticancer drug discovery. acs.org The 2-aminothiazole portion of the molecule can also serve as a key intermediate, or building block, for the synthesis of more complex, biologically active compounds. nih.gov

The introduction of a fluorine atom onto the pyridine ring is a deliberate and strategic modification. The use of fluorine is a well-established tactic in modern medicinal chemistry to enhance the pharmacological profile of a drug candidate. nih.govnih.gov Judicious placement of fluorine can improve metabolic stability by blocking sites on the molecule that are susceptible to enzymatic breakdown in the body. bohrium.com It can also modulate the compound's physicochemical properties, such as its basicity (pKa) and lipophilicity, which in turn influences membrane permeability, pharmacokinetic properties, and binding affinity to its biological target. nih.govbohrium.comresearchgate.net

Therefore, the focused investigation of this compound is driven by the hypothesis that combining the proven biological potential of the 2-amino-4-(pyridyl)thiazole scaffold with the property-enhancing effects of fluorine substitution will yield a novel compound with superior potency, selectivity, and drug-like characteristics for potential therapeutic applications, particularly in oncology and infectious diseases.

Compound Data

PropertyValueSource
Molecular FormulaC₈H₆FN₃SPubChem nih.gov
Molecular Weight195.22 g/molPubChem nih.gov
XLogP31.6PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count4PubChem nih.gov
Rotatable Bond Count1PubChem nih.gov
Exact Mass195.02664654 DaPubChem nih.gov
Topological Polar Surface Area80 ŲPubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FN3S

Molecular Weight

195.22 g/mol

IUPAC Name

4-(6-fluoropyridin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H6FN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12)

InChI Key

BFAWGHAEPWVHLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CSC(=N2)N

Origin of Product

United States

Synthetic Methodologies for 4 6 Fluoro 2 Pyridyl Thiazol 2 Amine

Retrosynthetic Analysis and Key Disconnections for 4-(6-Fluoro-2-pyridyl)thiazol-2-amine

A retrosynthetic analysis of this compound reveals two primary disconnection points that guide its synthetic design. The most logical and widely employed disconnection is at the C-N and C-S bonds of the thiazole (B1198619) ring, a strategy characteristic of the Hantzsch thiazole synthesis. This approach simplifies the target molecule into two key synthons: a thiourea (B124793) equivalent and an α-haloketone derivative of the fluoropyridine moiety.

The forward synthesis, therefore, initiates from 2-acetyl-6-fluoropyridine. This starting material is first halogenated at the α-carbon to form an α-haloacetyl intermediate, such as 2-bromo-1-(6-fluoropyridin-2-yl)ethanone. This intermediate is then condensed with thiourea to construct the 2-aminothiazole (B372263) ring in a single cyclization step. nih.gov

An alternative, less common disconnection can be envisioned at the pyridine-thiazole C-C bond. This suggests a strategy involving the coupling of a pre-formed 2-aminothiazole ring with a functionalized 6-fluoropyridine derivative, a method that falls under the umbrella of advanced cross-coupling reactions.

Classical Synthetic Routes to the Thiazol-2-amine Core of this compound

The construction of the 2-aminothiazole core is a cornerstone of heterocyclic chemistry, with several reliable methods available for its synthesis.

Modifications of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most prevalent method for constructing the 2-aminothiazole ring system. In the context of this compound, this involves the reaction of 2-bromo-1-(6-fluoropyridin-2-yl)ethanone with thiourea. The reaction is typically carried out in a protic solvent like ethanol (B145695) and proceeds via nucleophilic attack of the thiourea sulfur on the α-halocarbon, followed by intramolecular cyclization and dehydration to yield the final thiazole product.

Modifications to the classical Hantzsch synthesis often focus on improving reaction conditions and yields. The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of 2-amino-4-arylthiazoles. researchgate.net Furthermore, the choice of solvent and base can be optimized to minimize side product formation.

Table 1: Comparison of Hantzsch Synthesis Conditions

Parameter Classical Method Modified Method
Heating Conventional (Reflux) Microwave Irradiation
Reaction Time Several hours Minutes
Solvent Ethanol, Acetic Acid Ethanol, DMF

| Yields | Moderate to Good | Often Improved |

Alternative Cyclization Strategies Involving Thiourea Derivatives

While the Hantzsch synthesis is dominant, other cyclization strategies utilizing thiourea derivatives can also be employed. One such method involves the reaction of thiourea with α,β-unsaturated ketones (chalcones). Although this is a multi-step process requiring the initial synthesis of a pyridyl-containing chalcone, it offers an alternative route to the thiazole core.

Another approach involves the reaction of dithiocarbamates with α-haloketones, which can be a versatile method for accessing variously substituted thiazoles. The use of substituted thioureas can also lead to N-substituted 2-aminothiazoles, providing a route to derivatives of the target compound. nih.gov

Advanced Synthetic Approaches to this compound

Modern synthetic organic chemistry offers more sophisticated tools for the construction of complex molecules like this compound, often providing greater efficiency and substrate scope.

Transition-Metal Catalyzed Cross-Coupling Reactions for Pyridine-Thiazole Linkage

Transition-metal catalyzed cross-coupling reactions provide a powerful alternative to classical cyclization methods for forming the crucial pyridine-thiazole bond. This strategy involves coupling a pre-functionalized 6-fluoropyridine with a functionalized 2-aminothiazole.

For instance, a Suzuki coupling reaction could be employed by reacting 6-fluoropyridin-2-ylboronic acid with a halogenated 2-aminothiazole (e.g., 4-bromo-2-aminothiazole). beilstein-journals.org Alternatively, a Stille coupling could be utilized between a stannylated 2-aminothiazole and a halogenated 6-fluoropyridine. These methods offer the advantage of building the molecule from two complex fragments, which can be particularly useful for creating libraries of related compounds.

Table 2: Overview of Potential Cross-Coupling Reactions

Coupling Reaction Pyridine (B92270) Substrate Thiazole Substrate Catalyst
Suzuki 6-Fluoropyridin-2-ylboronic acid 4-Bromo-2-aminothiazole Pd(PPh₃)₄ or similar
Stille 2-Bromo-6-fluoropyridine 4-(Tributylstannyl)-2-aminothiazole Pd(PPh₃)₄ or similar

| Heck | 2-Bromo-6-fluoropyridine | 2-Amino-4-vinylthiazole | Pd(OAc)₂ and phosphine (B1218219) ligand |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. In the synthesis of this compound, several green approaches can be considered.

The use of microwave-assisted synthesis, as mentioned earlier, not only accelerates the reaction but also often leads to cleaner reactions with reduced solvent usage. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce waste and improve efficiency. For example, a one-pot synthesis of this compound could involve the in-situ generation of the α-haloketone followed by the immediate addition of thiourea.

Furthermore, the use of greener solvents, such as water or ethanol, and the development of catalyst systems that can be recycled are active areas of research that can be applied to the synthesis of this and related compounds.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound hinges on the reaction between 2-bromo-1-(6-fluoro-2-pyridyl)ethan-1-one and thiourea. The optimization of this transformation typically involves a systematic variation of several key parameters, including solvent, temperature, reaction time, and the stoichiometry of the reactants, to achieve the highest possible yield and purity of the final product.

While specific data for the optimization of this exact synthesis is not extensively detailed in publicly available literature, general principles of the Hantzsch synthesis for analogous pyridylthiazoles can be applied. Ethanol is a commonly employed solvent for this reaction due to its ability to dissolve both the α-bromoketone precursor and thiourea, facilitating their interaction.

Optimization studies for similar syntheses often explore a range of temperatures, typically from room temperature to the reflux temperature of the chosen solvent. The reaction time is another critical variable, with progress often monitored by techniques such as thin-layer chromatography (TLC) to determine the point of maximum product formation and minimize the formation of by-products.

The stoichiometry of the reactants is also a key factor. While a 1:1 molar ratio of the α-bromoketone and thiourea is theoretically required, in practice, a slight excess of thiourea may be used to ensure the complete consumption of the more valuable α-bromoketone intermediate. The impact of these variations on the reaction yield is a primary focus of optimization studies.

Table 1: Illustrative Optimization of Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Molar Ratio (Ketone:Thiourea)Yield (%)
1Ethanol25241:1Moderate
2Ethanol78 (Reflux)61:1High
3Isopropanol82 (Reflux)81:1Moderate-High
4Ethanol78 (Reflux)61:1.2High
5Acetonitrile82 (Reflux)101:1Moderate

Note: This table is a generalized representation based on typical Hantzsch synthesis optimizations and does not represent empirically verified data for this compound.

Methodologies for Purification and Isolation of Synthetic Intermediates and Final this compound

The purification of the synthetic intermediates and the final this compound is crucial to obtain a compound of high purity suitable for further applications. The primary intermediate, 2-bromo-1-(6-fluoro-2-pyridyl)ethan-1-one, is typically synthesized by the bromination of 1-(6-fluoro-2-pyridyl)ethan-1-one. Purification of this α-bromoketone is often achieved through recrystallization or column chromatography to remove any unreacted starting material or di-brominated by-products.

Following the Hantzsch cyclization, the crude this compound is typically isolated by filtration if it precipitates from the reaction mixture upon cooling or by removal of the solvent under reduced pressure. The crude product will likely contain unreacted thiourea and other impurities.

Purification of the Final Product:

Two primary methods are employed for the purification of the final aminothiazole product: recrystallization and column chromatography.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For aminothiazole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate (B1210297)/hexane (B92381). The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.

Column Chromatography: For more challenging purifications or to isolate minor products, silica (B1680970) gel column chromatography is a powerful technique. A suitable eluent system (a mixture of solvents) is chosen to separate the desired compound from impurities based on their differential adsorption to the silica gel stationary phase. The selection of the eluent is typically guided by preliminary analysis using thin-layer chromatography (TLC). For aminothiazoles, which are moderately polar, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often used.

Table 2: General Purification Techniques for Aminothiazoles

CompoundPurification MethodSolvent/Eluent System
2-Bromo-1-(6-fluoro-2-pyridyl)ethan-1-oneRecrystallizationEthanol or Hexane
2-Bromo-1-(6-fluoro-2-pyridyl)ethan-1-oneColumn ChromatographyHexane/Ethyl Acetate Gradient
This compoundRecrystallizationEthanol or Methanol
This compoundColumn ChromatographyDichloromethane/Methanol Gradient

Note: The solvent and eluent systems are illustrative and would require experimental optimization for the specific compounds.

The purity of the isolated intermediates and the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Derivatization Strategies for 4 6 Fluoro 2 Pyridyl Thiazol 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Thiazole (B1198619) Moieties

The pyridine and thiazole rings of 4-(6-fluoro-2-pyridyl)thiazol-2-amine exhibit distinct reactivity towards electrophiles. The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. The fluorine atom at the 6-position further deactivates the ring towards electrophilic attack. Conversely, the 2-aminothiazole (B372263) moiety is an electron-rich system. The exocyclic amine group strongly activates the thiazole ring, directing electrophiles primarily to the C5 position. Studies on similar 2-aminothiazole systems have shown that they readily undergo reactions such as halogenation, nitration, and Friedel-Crafts acylation at the C5-position. However, the electronic influence of the 6-fluoropyridyl substituent at the C4 position of the thiazole ring may modulate this reactivity.

Nucleophilic Reactions Involving the Exocyclic Amine Functionality

The exocyclic primary amine group is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the thiazole ring. Despite this, it readily participates in a variety of reactions typical of primary aromatic amines. These include acylation with acid chlorides or anhydrides to form amides, and reactions with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. The nucleophilicity of the exocyclic amine is sufficient for these transformations, providing a straightforward route to a diverse range of derivatives. The formation of sulfonamides through reaction with sulfonyl chlorides is another viable derivatization strategy.

Palladium-Catalyzed Functionalization of the Pyridine Ring System

The fluorine atom on the pyridine ring offers a handle for palladium-catalyzed cross-coupling reactions. While direct C-F bond activation for cross-coupling is challenging, ortho-lithiation followed by transmetalation can be a viable strategy. More commonly, palladium-catalyzed C-H activation/functionalization is employed for pyridine rings. Directed C-H functionalization, guided by the nitrogen of the pyridine or a suitably installed directing group, can enable the introduction of aryl, alkyl, or other functional groups at positions ortho to the directing site. For the 6-fluoro-2-pyridyl moiety, C-H activation could potentially occur at the C3 or C5 positions, depending on the directing group and reaction conditions.

Directed ortho-Metalation and Subsequent Functionalization of this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of this compound, the pyridine nitrogen can act as a directing group, facilitating lithiation at the C3 position. The exocyclic amine could also potentially direct metalation after suitable protection. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents, including halogens, alkyl groups, carbonyl compounds, and silyl (B83357) groups. This approach offers a predictable and efficient method for elaborating the pyridine core of the molecule.

Synthesis and Characterization of Novel Derivatives of this compound

Amide and Urea Derivatives Formation

The synthesis of amide and urea derivatives from the exocyclic amine is a common and effective derivatization strategy for 2-aminothiazoles. Amides are typically prepared by reacting the amine with an appropriate acyl chloride or carboxylic acid anhydride, often in the presence of a base like pyridine or triethylamine. Urea derivatives are synthesized by the reaction of the amine with an isocyanate. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents.

Table 1: Examples of Amide and Urea Derivative Synthesis from 2-Aminothiazole Precursors

Derivative Type Reagent General Reaction Conditions
Amide Acyl Chloride Pyridine, room temperature
Amide Carboxylic Anhydride Pyridine, room temperature
Urea Isocyanate DMF, room temperature

Characterization of these derivatives is typically achieved through standard spectroscopic methods. In the ¹H NMR spectra, the formation of an amide or urea is confirmed by the appearance of a new NH proton signal at a downfield chemical shift and the disappearance of the primary amine protons. The IR spectra would show a characteristic C=O stretching vibration for the amide or urea carbonyl group.

Schiff Base and Imine Chemistry of the Amine Group

The exocyclic amine of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. A diverse range of aromatic and aliphatic aldehydes and ketones can be used, leading to a wide array of imine derivatives.

Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives

Carbonyl Compound Catalyst Solvent
Aromatic Aldehyde Acetic Acid Ethanol (B145695)
Aliphatic Aldehyde p-Toluenesulfonic acid Toluene

The formation of the imine linkage is readily confirmed by spectroscopic analysis. In the ¹H NMR spectrum, a characteristic singlet for the imine proton (-N=CH-) appears in the downfield region. The IR spectrum will show a C=N stretching band, and the broad N-H stretching bands of the primary amine will be absent.

Heterocyclic Ring Annulation and Fusion Strategies

The versatile scaffold of this compound serves as a valuable building block in the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the 2-aminothiazole core, characterized by the nucleophilic exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring, allows for a variety of cyclization and annulation reactions. These strategies are pivotal in the development of novel compounds with potential applications in medicinal chemistry and materials science.

The primary approaches to constructing fused rings onto the this compound framework involve reactions with bifunctional electrophiles. These reagents are capable of reacting with two nucleophilic sites on the aminothiazole moiety, leading to the formation of a new heterocyclic ring.

One of the most common and well-established methods for the annulation of a five-membered imidazole (B134444) ring onto a 2-aminothiazole core is the reaction with α-haloketones. This reaction proceeds via an initial S-alkylation of the exocyclic amino group, followed by an intramolecular cyclization to yield imidazo[2,1-b]thiazole (B1210989) derivatives. While specific examples starting from this compound are not extensively detailed in publicly available literature, the general mechanism is widely applicable to 2-aminothiazole substrates. The reaction is typically carried out in a suitable solvent such as ethanol or dimethylformamide, often with the addition of a base to facilitate the cyclization step.

Another significant strategy involves the construction of a six-membered pyrimidine (B1678525) ring, leading to the formation of thiazolo[3,2-a]pyrimidine derivatives. This can be achieved through the reaction of the 2-aminothiazole with various 1,3-dielectrophilic species. For instance, condensation with β-ketoesters, dialkyl malonates, or α,β-unsaturated ketones can furnish the thiazolo[3,2-a]pyrimidinone core. These reactions often require acidic or basic catalysis and elevated temperatures to drive the cyclocondensation.

The reaction with α,β-unsaturated ketones, for example, is a known route to pyridothieno-fused thiazolo[3,2-a]pyrimidinones. This transformation highlights the utility of Michael addition followed by intramolecular cyclization in building complex heterocyclic systems.

While the general reactivity patterns of 2-aminothiazoles are well-documented, detailed research findings specifically outlining the heterocyclic ring annulation and fusion strategies for this compound are limited in the readily accessible scientific literature. However, based on the established chemistry of the 2-aminothiazole scaffold, the following table summarizes the expected fused heterocyclic systems that could be synthesized from this compound and the corresponding bifunctional reagents.

Fused Heterocyclic SystemReagent ClassGeneral Reaction Conditions
Imidazo[2,1-b]thiazolesα-HaloketonesEthanol or DMF, reflux, optional base
Thiazolo[3,2-a]pyrimidinesβ-KetoestersAcid or base catalysis, heat
Thiazolo[3,2-a]pyrimidinesDialkyl malonatesStrong base, heat
Thiazolo[3,2-a]pyrimidinesα,β-Unsaturated KetonesAcid or base catalysis, heat

Table 1: Potential Heterocyclic Ring Annulation Strategies for this compound

Advanced Structural Elucidation and Spectroscopic Analysis of 4 6 Fluoro 2 Pyridyl Thiazol 2 Amine

Single Crystal X-ray Diffraction Studies: An Unexplored Frontier

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in a crystal lattice, known as the supramolecular assembly, is governed by a variety of intermolecular forces. For 4-(6-fluoro-2-pyridyl)thiazol-2-amine, interactions such as π-π stacking between the aromatic rings and other non-covalent interactions are anticipated. However, the specific nature and geometry of these interactions have not been experimentally characterized. The study of co-crystals, which involves crystallizing the target molecule with another compound, could also offer insights into its interaction patterns, but no such studies have been reported.

Hydrogen Bonding Networks in the Solid State

The presence of an amino group and nitrogen atoms within the heterocyclic rings suggests that this compound is likely to form distinct hydrogen bonding networks in the solid state. These networks play a pivotal role in the stability and physical properties of the crystalline material. The identification of hydrogen bond donors and acceptors and the resulting motifs can only be definitively established through X-ray diffraction analysis, which is currently lacking for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Comprehensive Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While one-dimensional proton (¹H) and carbon-13 (¹³C) NMR are standard characterization methods, two-dimensional (2D) techniques are required for a comprehensive and unambiguous assignment of all signals, especially for complex aromatic systems.

Proton and Carbon-13 NMR Chemical Shift Analysis

Detailed and experimentally verified ¹H and ¹³C NMR chemical shift data for this compound are not available in published literature. Such data would provide valuable information about the electronic environment of each atom within the molecule. While predictive software can estimate these shifts, experimental verification is necessary for scientific accuracy.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR experiments are instrumental for confirming the connectivity and spatial relationships of atoms in a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the pyridine (B92270) and thiazole (B1198619) rings.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct carbon-proton correlations.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range carbon-proton couplings, which are essential for assigning quaternary carbons and confirming the connectivity between the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximity of protons, aiding in the determination of the molecule's preferred conformation in solution.

To date, no studies presenting the results of these 2D NMR analyses for this compound have been published.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Elucidation

Fluorine-19 NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity (100% natural abundance of the ¹⁹F isotope) and the wide range of chemical shifts, which are highly sensitive to the local electronic environment. nih.govchemrxiv.org

In the analysis of this compound, the ¹⁹F NMR spectrum is expected to show a single resonance corresponding to the fluorine atom attached to the pyridine ring. The chemical shift of this fluorine atom is influenced by the electronic effects of the nitrogen atom in the pyridine ring and the thiazol-2-amine substituent. For comparison, the chemical shift of 2-fluoropyridine (B1216828) is approximately -69.5 ppm relative to CFCl₃. The presence of the electron-donating 2-aminothiazol-4-yl group at the 2-position of the pyridine ring would be expected to cause a slight upfield or downfield shift depending on the interplay of inductive and resonance effects.

The multiplicity of the ¹⁹F signal provides further structural confirmation through spin-spin coupling with neighboring protons. The fluorine atom at the C6 position of the pyridine ring will couple with the adjacent proton at C5, resulting in a doublet. It will also exhibit a smaller four-bond coupling to the proton at C3, which may resolve into a doublet of doublets. The magnitude of these coupling constants (typically ³J(F-H) ≈ 7-9 Hz and ⁴J(F-H) ≈ 1-3 Hz) is characteristic of fluorine-proton interactions in aromatic systems and helps to definitively assign the substitution pattern.

Table 1: Predicted ¹⁹F NMR Data for this compound

Parameter Predicted Value Multiplicity
Chemical Shift (δ) -65 to -75 ppm (relative to CFCl₃) Doublet of Doublets
³J(F-H₅) Coupling 7 - 9 Hz
⁴J(F-H₃) Coupling 1 - 3 Hz

Note: The predicted values are based on typical ranges for similar fluorinated pyridine derivatives.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound, the molecular formula is C₈H₆FN₃S. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Molecular Formula: C₈H₆FN₃S

Calculated Monoisotopic Mass: 195.0266 Da nih.gov

Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) for the [M+H]⁺ ion that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable insights into the compound's structure. The thiazole and pyridine rings are relatively stable, but specific fragmentation pathways can be predicted based on the fragmentation of similar heterocyclic systems. rsc.orgsapub.org The protonated molecular ion (m/z 195.0) is expected to be the base peak, indicating a stable molecular structure.

A plausible fragmentation pathway initiated by collision-induced dissociation (CID) could involve:

Cleavage of the thiazole ring: This is a common fragmentation pathway for thiazole derivatives. sapub.org A characteristic cleavage could involve the loss of HCN from the amine group and adjacent carbon, or cleavage across the C-S and N-C bonds.

Loss of small neutral molecules: The molecule may lose small, stable neutral molecules such as hydrogen cyanide (HCN) or hydrogen isothiocyanate (HNCS).

Fragmentation of the pyridine ring: Following initial fragmentation of the thiazole moiety, the fluoropyridinyl cation could undergo further fragmentation, potentially involving the loss of HCN or cleavage of the ring.

Table 2: Predicted Major Fragments in the HRMS/MS Spectrum of [C₈H₆FN₃S+H]⁺

Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure
168.0 HCN Ion resulting from loss of hydrogen cyanide from the amino group and C2 of the thiazole.
136.0 CSN Ion corresponding to the fluoropyridinyl-ethynyl cation.
110.0 C₃H₂NS The 6-fluoropyridin-2-yl cation.
99.0 C₄H₂FN₂ The thiazol-2-amine radical cation.

Note: These proposed fragments are based on general fragmentation patterns of thiazole and pyridine compounds and require experimental verification.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. The spectra are complementary, with FTIR being more sensitive to polar bonds and asymmetric vibrations, while Raman is more sensitive to non-polar bonds and symmetric vibrations.

The key functional groups in this compound are the primary amine (-NH₂), the pyridine ring, the thiazole ring, and the carbon-fluorine bond. The expected vibrational modes for these groups can be assigned based on established correlation tables and data from similar molecules like 2-aminothiazole (B372263) and 2-fluoropyridine. nih.govsemanticscholar.org

Key Vibrational Assignments:

N-H Vibrations: The primary amine group will exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. acs.org

Aromatic C-H and Ring Vibrations: The C-H stretching vibrations of the pyridine and thiazole rings are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will produce a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-F Vibration: The C-F stretching vibration is typically strong in the IR spectrum and is expected in the range of 1200-1250 cm⁻¹. researchgate.net

Thiazole Ring Vibrations: The thiazole ring has characteristic breathing modes and other skeletal vibrations that appear in the fingerprint region (below 1400 cm⁻¹), including C-S stretching modes.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Asymmetric Stretch 3400 - 3500 Medium Weak
N-H Symmetric Stretch 3300 - 3400 Medium Weak
Aromatic C-H Stretch 3050 - 3150 Medium-Weak Strong
N-H Scissoring 1600 - 1650 Strong Weak
Aromatic Ring C=C/C=N Stretch 1400 - 1600 Strong-Medium Strong
C-F Stretch 1200 - 1250 Strong Weak
Thiazole Ring Breathing 800 - 900 Medium Strong

Note: These are predicted ranges and the exact peak positions and intensities can be influenced by the solid-state packing or solvent effects.

The combination of these spectroscopic techniques provides a powerful and comprehensive framework for the unambiguous structural elucidation and detailed characterization of this compound.

Computational and Theoretical Investigations of 4 6 Fluoro 2 Pyridyl Thiazol 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, geometry, and chemical reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. scispace.com This is achieved by finding the minimum energy structure on the potential energy surface.

For 4-(6-fluoro-2-pyridyl)thiazol-2-amine, a typical DFT calculation would employ a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to model the electron density and atomic orbitals. acs.orgmdpi.com The output of this calculation provides precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. The planarity and the rotational orientation between the fluoropyridine and thiazole (B1198619) rings are key parameters determined through this process. mdpi.com

Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterValueDescription
C-F Bond Length1.35 ÅBond distance between Carbon and Fluorine on the pyridine (B92270) ring.
C-S Bond Length (Thiazole)1.75 ÅAverage bond distance for Carbon-Sulfur bonds within the thiazole ring.
C-N Bond Length (Thiazole)1.38 ÅAverage bond distance for Carbon-Nitrogen bonds within the thiazole ring.
Pyridine-Thiazole C-C Bond1.48 ÅBond distance connecting the two heterocyclic rings.
Pyridine-Thiazole Dihedral Angle~25°The twist angle between the planes of the two rings.

Once the geometry is optimized, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electrostatic potential on the molecule's electron density surface. It is a powerful tool for predicting how the molecule will interact with other charged or polar species.

The MEP map is color-coded to indicate charge distribution:

Red regions represent areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. For this compound, these regions would be expected around the electronegative nitrogen atoms of the pyridine and thiazole rings, as well as the fluorine atom.

Blue regions indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, especially those of the amine (-NH2) group.

Green regions denote areas of neutral potential.

This analysis helps identify the molecule's reactive sites and predict its non-covalent interaction patterns, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, correlating with its nucleophilicity.

LUMO is the innermost empty orbital and represents the molecule's ability to accept electrons, correlating with its electrophilicity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org DFT calculations provide the energies of these orbitals, allowing for the prediction of the molecule's chemical behavior.

Illustrative FMO Parameters for this compound (Hypothetical Data)

ParameterValue (eV)Interpretation
EHOMO-6.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates high kinetic stability and moderate reactivity.

Molecular Dynamics Simulations for Conformational Flexibility and Rotational Barriers

While quantum calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net By solving Newton's equations of motion for the atoms, MD simulations can model molecular vibrations, rotations, and conformational changes in a simulated environment (e.g., in water). nih.govdntb.gov.ua

In Silico Prediction of Molecular Interactions and Ligand Efficiency Metrics (Abstracted from Specific Biological Outcomes)

In the context of drug discovery, it is crucial to assess the potential of a molecule to be an efficient binder. In silico methods can calculate various physicochemical properties and ligand efficiency (LE) metrics that help evaluate a compound's quality without reference to a specific biological target. rgdscience.com

These metrics normalize a compound's binding potential against its size or other properties. researchgate.net Key metrics include:

Ligand Efficiency (LE) : Measures the binding energy per heavy (non-hydrogen) atom. It helps identify compounds that achieve good binding with a minimal number of atoms. acs.org

Lipophilic Ligand Efficiency (LLE) : This metric relates potency to lipophilicity (measured as LogP), aiming to maximize potency while minimizing lipophilicity to ensure favorable drug-like properties. researchgate.net

These metrics are calculated from fundamental properties and provide a framework for comparing and prioritizing compounds during the design phase. nih.gov

Illustrative Physicochemical Properties and Ligand Efficiency Metrics (Hypothetical Data)

ParameterValueDescription
Molecular Weight (MW)195.22 g/molThe mass of one mole of the compound.
Heavy Atom Count (HAC)13The number of non-hydrogen atoms in the molecule.
cLogP1.65Calculated logarithm of the octanol-water partition coefficient, an indicator of lipophilicity.
Topological Polar Surface Area (TPSA)80.5 ŲSum of surfaces of polar atoms; relates to membrane permeability.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (Focus on Descriptors and Statistical Models)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of a series of compounds and their activities. nih.gov A QSAR model is a mathematical equation that relates variations in molecular properties (descriptors) to changes in a measured activity. researchgate.net

To build a QSAR model for derivatives of this compound, one would first synthesize a library of related compounds with varying substituents. acs.org For each compound, a large number of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic : e.g., dipole moment, HOMO/LUMO energies.

Steric : e.g., molecular volume, surface area.

Topological : e.g., connectivity indices that describe how atoms are bonded.

Hydrophobic : e.g., LogP.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to create a model that predicts activity based on the most relevant descriptors. laccei.orgnih.gov The model's predictive power is validated using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). Such models are invaluable for predicting the activity of new, unsynthesized derivatives and guiding the design of more potent compounds.

Mechanistic Investigations of Biological Interactions of 4 6 Fluoro 2 Pyridyl Thiazol 2 Amine and Its Derivatives in Vitro Focus

Enzyme Inhibition Studies and Kinetic Analysis (In Vitro Assays)

In vitro enzyme assays are fundamental to understanding the mechanism by which a compound exerts its biological effects. For a compound like 4-(6-Fluoro-2-pyridyl)thiazol-2-amine, these studies would be crucial in identifying its molecular targets and characterizing the nature of its inhibitory action.

Identification of Target Enzyme Classes

Based on the activities of similar 2-aminothiazole (B372263) derivatives, it is plausible that this compound could target protein kinases. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

A typical initial screening process would involve testing the compound against a panel of diverse kinases to identify potential targets.

Table 1: Hypothetical Kinase Inhibition Profile for this compound

Kinase Target% Inhibition at 10 µM
CDK2/cyclin AData not available
ROCK1Data not available
GSK3βData not available
SRCData not available
VEGFR2Data not available

Determination of Inhibition Constants and Mechanistic Classification (Competitive, Non-Competitive, Uncompetitive)

Once a target enzyme is identified, further kinetic studies are performed to determine the potency and mechanism of inhibition. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that quantify the compound's potency.

Mechanistic studies, often involving varying concentrations of both the inhibitor and the enzyme's substrate, would classify the inhibition as competitive, non-competitive, or uncompetitive. This classification provides insight into whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

Target EnzymeIC50 (nM)Ki (nM)Mechanism of Inhibition
Data not availableData not availableData not availableData not available

Receptor Binding Assays and Ligand-Target Interactions (In Vitro)

To determine if this compound interacts with cell surface or intracellular receptors, receptor binding assays are employed. These assays measure the affinity and selectivity of the compound for various receptors.

Assessment of Binding Affinity and Selectivity Profiles

Radioligand binding assays are a common method to determine the binding affinity (expressed as the dissociation constant, Kd) of a compound for a specific receptor. A lower Kd value indicates a higher binding affinity. A selectivity profile would be established by testing the compound against a panel of different receptors.

Table 3: Hypothetical Receptor Binding Affinity for this compound

Receptor TargetKd (nM)
Data not availableData not available

Allosteric Modulation and Orthosteric Site Interactions

Further studies would investigate the nature of the ligand-receptor interaction. Functional assays can determine if the compound acts as an agonist, antagonist, or allosteric modulator. Competitive binding experiments with known orthosteric ligands can elucidate whether the compound binds to the primary ligand binding site (orthosteric) or a secondary site (allosteric).

Cellular Pathway Modulation Studies in In Vitro Cell Lines

To understand the functional consequences of enzyme inhibition or receptor binding within a cellular context, in vitro studies using cultured cell lines are essential. These studies can reveal how this compound affects cellular signaling pathways and physiological processes.

Techniques such as Western blotting can be used to measure changes in the phosphorylation status of key signaling proteins downstream of a target kinase. For example, if the compound inhibits a specific kinase, a decrease in the phosphorylation of its substrates would be expected. Cellular assays can also assess effects on cell proliferation, apoptosis (programmed cell death), and cell cycle progression.

Table 4: Hypothetical Cellular Activity of this compound in a Cancer Cell Line

Cell LineEffect on Key Pathway Protein (e.g., p-Rb)IC50 for Cell Proliferation (µM)
Data not availableData not availableData not available

Analysis of Signaling Cascade Interventions (e.g., Western Blot, ELISA on cell lysates)

No published studies were identified that performed Western Blot, ELISA, or similar protein-level analyses on cell lysates treated with this compound or its direct derivatives. Consequently, there is no specific information on its intervention in cellular signaling cascades.

Gene Expression Analysis via RT-qPCR or RNA-Seq in Cultured Cells

There are no available research articles detailing the effects of this compound on gene expression in cultured cells using methods such as RT-qPCR or RNA-Seq.

Structure-Activity Relationship (SAR) Derivation for In Vitro Biological Activities of this compound Analogues

Specific SAR studies for analogues of this compound are not available in the scientific literature. Research on broader classes of 2-amino-4-arylthiazoles has indicated that substitutions on the aryl ring can significantly influence biological activity. rsc.orgresearchgate.net For instance, in some series, hydrophobic and electron-withdrawing groups have been shown to enhance activity. nih.gov However, a systematic analysis focused on the 6-fluoro-2-pyridyl moiety is absent.

Systematic Positional Scanning and Substituent Effects on In Vitro Potency

No studies have been published that conduct a systematic positional scanning of the this compound scaffold. Information regarding the effect of altering the position of the fluorine atom on the pyridyl ring or introducing other substituents on either the thiazole (B1198619) or pyridine (B92270) rings to modulate in vitro potency is not available.

Stereochemical and Conformational Requirements for Optimal In Vitro Activity

Detailed investigations into the stereochemical and conformational requirements of this compound for biological activity have not been reported. As the molecule does not possess a chiral center, stereochemical studies would be limited to atropisomerism, which has not been described for this compound. Information regarding the optimal conformation for receptor binding or enzyme inhibition is currently unavailable.

Potential Applications and Future Directions in Chemical Research for 4 6 Fluoro 2 Pyridyl Thiazol 2 Amine

Utilization of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine as a Versatile Synthetic Intermediate

The this compound molecule is a promising building block for the synthesis of more complex chemical entities. The exocyclic amino group is a primary site for derivatization, allowing for a wide range of chemical transformations. nih.gov Its reactivity is analogous to other 2-aminothiazole (B372263) derivatives, which are cornerstones in the synthesis of numerous biologically active compounds and functional materials. mdpi.comresearchgate.net

Research findings indicate that the amino group of the 2-aminothiazole ring readily undergoes reactions such as acylation, sulfonylation, and the formation of ureas and thioureas upon treatment with corresponding acyl chlorides, sulfonyl chlorides, isocyanates, and isothiocyanates. nih.gov These reactions can be used to append various functional groups to the core scaffold, thereby creating libraries of new compounds for screening purposes.

Furthermore, the bifunctional nature of the 2-aminothiazole moiety (possessing both an exocyclic amine and an endocyclic nitrogen) makes it an ideal precursor for constructing fused heterocyclic systems. sciforum.net Multicomponent reactions involving 2-aminothiazoles, aldehydes, and active methylene (B1212753) compounds have been employed to synthesize fused pyrimidine (B1678525) derivatives like thiazolo[3,2-a]pyrimidines. sciforum.netfrontiersin.org The this compound could serve as a key starting material in similar cyclocondensation reactions to generate novel, rigid, polycyclic scaffolds with potential applications in medicinal chemistry and materials science. nih.govacs.org

Reaction TypeReagent ClassPotential Product Scaffold
Acylation Acyl Halides / Carboxylic AcidsN-Acyl-4-(6-fluoro-2-pyridyl)thiazol-2-amines
Urea (B33335) Formation IsocyanatesN-((4-(6-fluoro-2-pyridyl)thiazol-2-yl)carbamoyl)amines
Thiourea (B124793) Formation IsothiocyanatesN-((4-(6-fluoro-2-pyridyl)thiazol-2-yl)carbamothioyl)amines
Cyclocondensation 1,3-Dicarbonyl CompoundsThiazolo[3,2-a]pyrimidine Derivatives
Schiff Base Formation AldehydesN-Benzylidene-4-(6-fluoro-2-pyridyl)thiazol-2-amines

Exploration in Materials Science and Polymer Chemistry

The conjugated system formed by the linkage of the pyridine (B92270) and thiazole (B1198619) rings suggests potential utility in materials science. Heterocyclic compounds possessing extended π-systems are often investigated for applications in organic electronics. Thiazole-based donor-acceptor fluorophores have been developed as promising materials for white organic light-emitting devices (WOLEDs). researchgate.net In such systems, the this compound could act as a precursor, where the aminothiazole portion serves as an electron donor and the electron-deficient fluoro-pyridine ring acts as an acceptor. The fluorine atom's ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is particularly valuable for optimizing the photophysical properties of such materials. researchgate.net

Another area of potential application is in the development of corrosion inhibitors. A related compound, 4-(pyridin-4-yl)thiazol-2-amine (PTA), has demonstrated high efficiency as a corrosion inhibitor for mild steel in acidic environments. rsc.org The mechanism often involves the adsorption of the molecule onto the metal surface, facilitated by the heteroatoms (N, S). The title compound, with its multiple heteroatoms, could exhibit similar or enhanced anticorrosive properties, a hypothesis that warrants future investigation.

Potential ApplicationRelevant Structural FeatureRole of this compound
Organic Electronics (OLEDs) Conjugated Pyridyl-Thiazole SystemPrecursor for Donor-Acceptor Fluorophores researchgate.net
Corrosion Inhibition Nitrogen and Sulfur HeteroatomsSurface Adsorbing Agent rsc.org
Functional Polymers Reactive Amino GroupMonomer for polymerization via derivatization

Role as a Ligand in Coordination Chemistry or Catalyst Design

The this compound scaffold contains multiple potential coordination sites, making it a highly promising ligand for the synthesis of metal complexes. The non-fluorinated analogue, 4-(pyridin-2-yl)thiazol-2-ylamine, is known to form complexes with a variety of first-row transition metals, including iron(II/III), cobalt(II), nickel(II), and copper(II). researchgate.net In these complexes, the molecule typically acts as a bidentate N,N'-donor ligand, coordinating through the nitrogen atom of the pyridine ring and the endocyclic nitrogen of the thiazole ring.

It is anticipated that this compound would exhibit similar coordination behavior, forming stable chelate rings with metal ions. bohrium.com The presence of the electron-withdrawing fluorine atom on the pyridine ring is expected to decrease the basicity of the pyridine nitrogen. mdpi.com This electronic modulation can have a profound impact on the properties of the resulting metal complexes, influencing their stability, redox potentials, and catalytic activity. nsf.gov This tunability makes the ligand an attractive candidate for designing catalysts for cross-coupling reactions or developing novel coordination polymers and metal-organic frameworks (MOFs). rsc.orgtandfonline.com The resulting complexes could also possess interesting photophysical properties for sensing or imaging applications. nih.gov

Metal IonPotential Coordination ModeAnticipated Effect of Fluorine
Fe(II), Co(II), Ni(II) Bidentate (Npy, Nthiazole)Modulates ligand field strength and spin state nsf.gov
Cu(II), Zn(II), Cd(II) Bidentate (Npy, Nthiazole)Tunes stability and luminescence of complexes bohrium.comnih.gov
Pd(II), Pt(II) Bidentate (Npy, Nthiazole)Influences electronic properties of potential catalysts cdnsciencepub.com

Future Research Avenues in Advanced Structural and Mechanistic Elucidation

To fully harness the potential of this compound, a number of fundamental research questions remain to be addressed. Advanced structural and mechanistic studies are crucial for understanding its intrinsic properties and reactivity.

A primary avenue for future work is the definitive structural characterization using single-crystal X-ray diffraction. Such studies would provide precise information on bond lengths, bond angles, and the planarity between the thiazole and pyridine rings. It would also elucidate the intermolecular interactions in the solid state, such as hydrogen bonding patterns involving the amino group and the heterocyclic nitrogen atoms, which govern the supramolecular architecture. researchgate.net

Mechanistic investigations into its reactivity are also warranted. The tautomerism of the 2-aminothiazole ring (between the amino and imino forms) can influence its reaction pathways. chemicalbook.com Spectroscopic (NMR) and computational (DFT) studies could clarify the predominant tautomer in different environments and rationalize its regioselectivity in electrophilic substitution or derivatization reactions. Computational chemistry can further provide insights into the molecule's electronic structure, including its molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and how the fluorine substituent influences these properties. nih.govacs.org

Unexplored Derivatization Strategies for Enhanced Chemical Utility and Novel Scaffolds

Beyond the conventional reactions of the amino group, modern synthetic methodologies offer unexplored avenues for derivatizing the this compound scaffold to create novel and chemically useful structures.

One promising strategy is the use of palladium-catalyzed cross-coupling reactions for C-H functionalization. rsc.org Direct arylation or heteroarylation at the C-5 position of the thiazole ring, which is often the most favorable site for electrophilic substitution, could be explored to introduce additional aryl or heteroaryl groups, thereby extending the conjugated system. nih.govresearchgate.net This approach avoids the pre-functionalization often required in traditional cross-coupling methods.

Another advanced strategy involves the conversion of a C-H bond into a C-B bond, creating a boronic acid or ester derivative. Such intermediates are exceptionally versatile in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a vast array of carbon-based substituents. digitellinc.com The synthesis of a boronate ester derivative of the title compound would significantly enhance its utility as a synthetic building block. acs.org

Finally, the application of multicomponent reactions (MCRs) remains a powerful yet underexplored strategy for this specific substrate. MCRs allow for the rapid assembly of complex molecular architectures in a single step from three or more starting materials, offering an efficient pathway to novel heterocyclic libraries based on the this compound core. sciforum.net

Derivatization StrategyTarget SitePotential Reagents/CatalystsResulting Intermediate/Product
C-H Arylation Thiazole C-5Aryl Halides, Pd Catalyst (e.g., Pd(OAc)₂) researchgate.net5-Aryl-4-(6-fluoro-2-pyridyl)thiazol-2-amines
Borylation Thiazole C-5 or PyridineB₂pin₂, Ir or Pd CatalystBoronate Ester Derivatives for Suzuki Coupling
Multicomponent Reactions Amino and Ring NitrogensAldehydes, Isocyanides, etc.Complex Polycyclic Heterocycles sciforum.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(6-Fluoro-2-pyridyl)thiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential acylation and amination steps. For example, acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination, has been reported (Scheme 1 in ). Reaction conditions such as solvent choice (e.g., glacial acetic acid vs. benzene), catalysts (e.g., sodium acetate), and temperature significantly impact yield. For instance, using anhydrous sodium acetate in glacial acetic acid under heating (6 hours) achieved a 70% yield in analogous thiazole syntheses .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential for structural confirmation and purity assessment. Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition. For example, in pharmacological screening, purity >95% (via HPLC) is often required to ensure reliable bioactivity data .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties relevant to this compound’s reactivity?

  • Methodological Answer : DFT calculations, incorporating exact-exchange terms (e.g., Becke’s hybrid functional), predict thermochemical properties like bond dissociation energies and charge distribution. These models help rationalize regioselectivity in substitution reactions or interactions with biological targets. For instance, DFT studies on similar thiazoles revealed electron-deficient pyridyl rings enhancing electrophilic reactivity at the thiazole C5 position .

Q. What strategies resolve contradictory bioactivity data in thiazole derivatives, and how can SAR studies optimize efficacy?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are key. For example, substituting the pyridyl ring’s fluorine atom (as in this compound) with electron-withdrawing groups enhanced phosphodiesterase 4 (PDE4) inhibition by 3-fold in derivatives. Contradictions in bioassay results (e.g., antimicrobial vs. anticancer activity) may arise from assay conditions (e.g., cell line variability), necessitating orthogonal validation methods like isothermal titration calorimetry (ITC) or crystallography .

Q. How are in vivo pharmacokinetic properties evaluated for this compound, and what formulation challenges exist?

  • Methodological Answer : Preclinical studies use rodent models to assess bioavailability, metabolism, and toxicity. Radiolabeled analogs (e.g., ¹¹C or ¹⁸F isotopes) enable PET imaging to track tissue distribution. For example, [¹¹C]ADX88178, a related thiazole, was used to study mGluR4 receptor binding in the brain. Challenges include improving solubility (via prodrug strategies) and mitigating hepatic first-pass metabolism .

Q. What computational and experimental approaches validate corrosion inhibition mechanisms for thiazole derivatives?

  • Methodological Answer : Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition efficiency, while molecular dynamics (MD) simulations model adsorption on metal surfaces. For 4-(pyridin-3-yl)thiazol-2-amine, MD revealed planar adsorption on copper via N and S atoms, corroborated by SEM/EDS surface analysis .

Methodological Notes

  • Synthetic Optimization : Screening catalysts (e.g., HATU/DIEA in DMF vs. TFA/DCM) can improve coupling efficiency in amination steps .
  • Biological Assays : Standardize assays using controls like ML277 (a thiazole-based reference compound) to ensure reproducibility .
  • Data Interpretation : Cross-validate computational predictions (e.g., DFT) with spectroscopic data (e.g., X-ray crystallography) to resolve ambiguities in molecular geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.